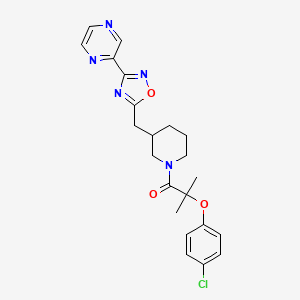
2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24ClN5O3 and its molecular weight is 441.92. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine D4 Receptor Ligands
- Research has been conducted on heterocyclic compounds such as 4-Heterocyclylpiperidines that act as selective high-affinity ligands at the human dopamine D4 receptor. These studies explore the structure-activity relationships, particularly focusing on modifications to enhance affinity and selectivity over other dopamine receptors, which could imply potential applications in neuropsychiatric disorder treatments (Rowley et al., 1997).
CB1 Cannabinoid Receptor Antagonists
- Compounds with specific structural configurations, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been studied for their potent and selective antagonism of the CB1 cannabinoid receptor. These studies offer insights into the conformational preferences and binding interactions of such compounds, suggesting applications in the development of treatments for disorders related to cannabinoid system dysregulation (Shim et al., 2002).
Anticancer and Antimicrobial Agents
- The synthesis and molecular docking studies of new heterocyclic compounds, including those incorporating oxazole and pyrazoline moieties, have shown promise as anticancer and antimicrobial agents. This research points to the potential of structurally similar compounds in combating cancer and microbial infections (Katariya et al., 2021).
Herbicide Action
- Studies on oxadiazon and related compounds have explored their role as inhibitors of protoporphyrinogen oxidase, a key enzyme in the biosynthesis of chlorophyll. This research has implications for the development of herbicides targeting specific pathways in plant metabolism (Matringe et al., 1989).
Anticancer Therapy
- Research into thioxothiazolidin-4-one derivatives containing heterocyclic moieties such as oxadiazol has demonstrated potential in anticancer therapy, particularly through the inhibition of tumor growth and angiogenesis. This suggests a potential research application for the compound in exploring new anticancer therapies (Chandrappa et al., 2010).
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c1-22(2,30-17-7-5-16(23)6-8-17)21(29)28-11-3-4-15(14-28)12-19-26-20(27-31-19)18-13-24-9-10-25-18/h5-10,13,15H,3-4,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAAJXYRKLQBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

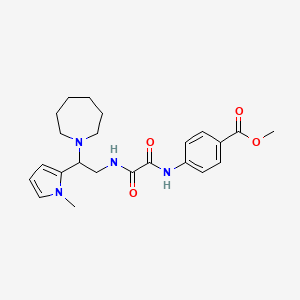

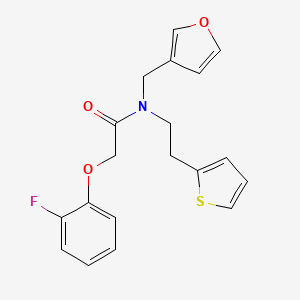
![2-[1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2990152.png)
![6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2990156.png)
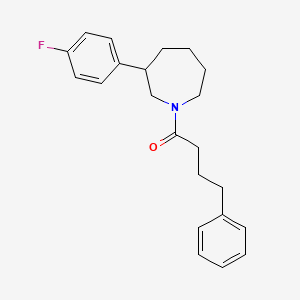
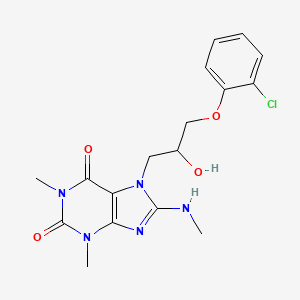

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2990164.png)
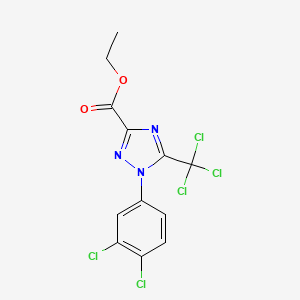
![7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2990166.png)
![Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2990168.png)
![1-(trimethylsilyl)benzo[cd]indol-2(1H)-one](/img/structure/B2990169.png)
![ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2990171.png)